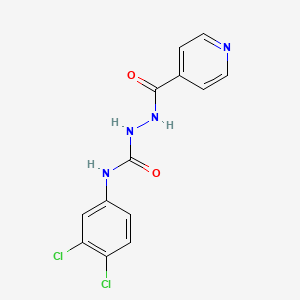
1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea (DCPU) is an organonitrogen compound that is widely used in scientific research and laboratory experiments. DCPU is a derivative of urea and is used in a variety of applications due to its unique chemical properties. DCPU has been used in a variety of research applications, including biochemistry, physiology, and pharmacology. DCPU has been found to have a range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea has been found to have a number of scientific research applications. 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea is used in biochemistry to study the enzyme activities of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea is also used in pharmacology to study the effects of drugs on the body. 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea is used in physiology to study the effects of hormones on the body, as well as to study the effects of environmental factors such as temperature and light on the body.
Mechanism of Action
1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea acts as an inhibitor of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea binds to the active site of the enzyme, blocking the enzyme from binding to its substrate and thus inhibiting its activity. 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea also has a number of other mechanisms of action, including the inhibition of protein synthesis, the inhibition of nucleic acid synthesis, and the inhibition of cell division.
Biochemical and Physiological Effects
1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea has a number of biochemical and physiological effects. 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea has also been found to inhibit the synthesis of proteins, nucleic acids, and cell division. Additionally, 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea has been found to have an effect on the immune system, as well as on the cardiovascular system.
Advantages and Limitations for Lab Experiments
1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea has a number of advantages and limitations for laboratory experiments. 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. Additionally, 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea is relatively easy to synthesize, making it accessible to researchers. However, 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea is only effective at inhibiting enzymes at relatively high concentrations, making it difficult to use in experiments that require precise control of enzyme activity.
Future Directions
There are a number of potential future directions for research involving 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea. One potential direction is to further explore the biochemical and physiological effects of 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea. Additionally, further research could be done to explore the potential applications of 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea in drug development. Additionally, research could also be done to explore the potential of 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea in the treatment of various diseases. Finally, research could be done to explore the potential of 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea as a biomarker for various diseases.
Synthesis Methods
1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea can be synthesized using a number of different methods. The most commonly used method is the reaction of 3,4-dichlorophenyl isocyanate with pyridine-4-carbonylamine in the presence of a base such as sodium hydroxide. This reaction produces 1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea and sodium chloride as the by-products. Other methods of synthesis include the reaction of 3,4-dichlorophenyl isocyanate with pyridine-4-carbonylamine in the presence of potassium hydroxide or the reaction of 3,4-dichlorophenyl isocyanate with pyridine-4-carbonylamine in the presence of an acid such as hydrochloric acid.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(pyridine-4-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O2/c14-10-2-1-9(7-11(10)15)17-13(21)19-18-12(20)8-3-5-16-6-4-8/h1-7H,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQCNBGOXCUBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NNC(=O)C2=CC=NC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(pyridine-4-carbonylamino)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

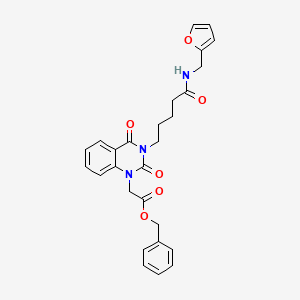
![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2899664.png)

![ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2899668.png)
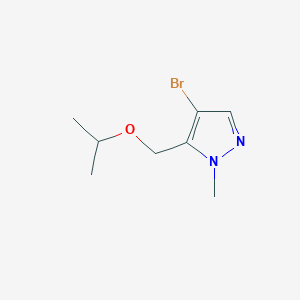
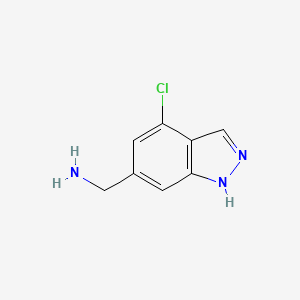
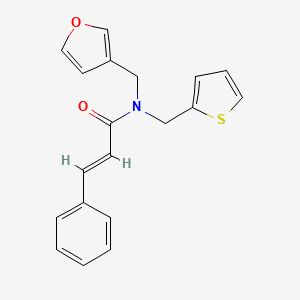
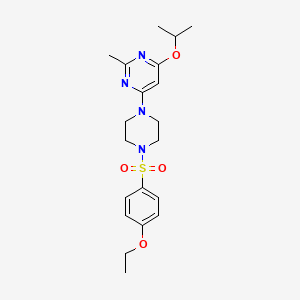

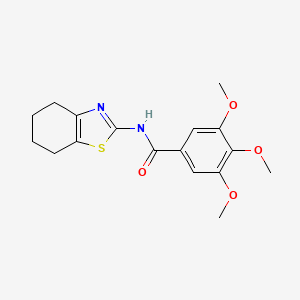
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2899679.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline](/img/structure/B2899680.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2899685.png)